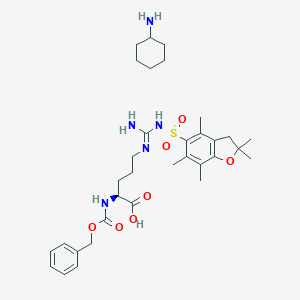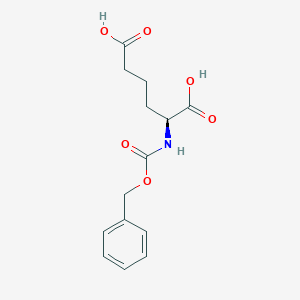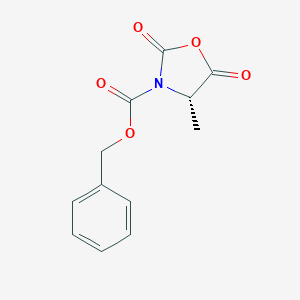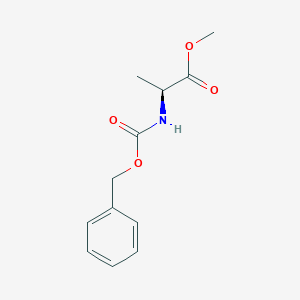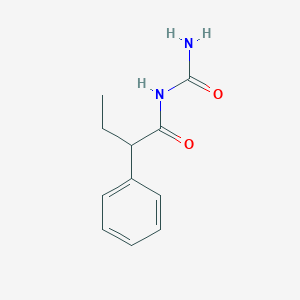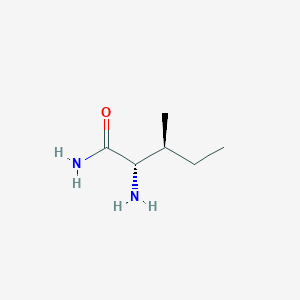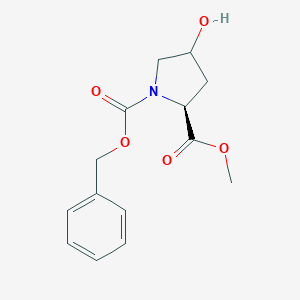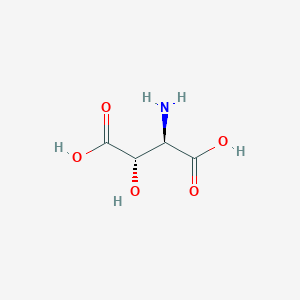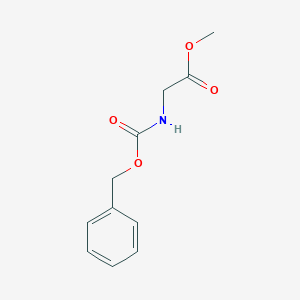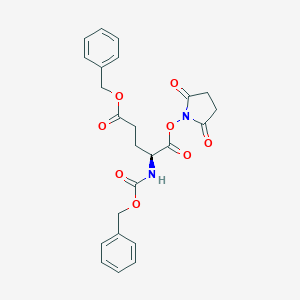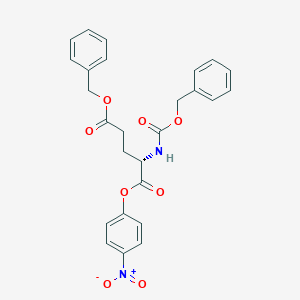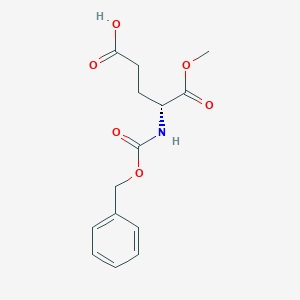
z-d-Glu-ome
Descripción general
Descripción
Z-d-Glu-ome (also known as Z-Glu-ome) is a synthetic compound that has recently been studied for its potential use in laboratory experiments. It is a versatile compound that has many potential applications in biochemistry and physiology.
Aplicaciones Científicas De Investigación
1. Glucokinase Gene and Diabetes
Glucokinase, expressed in liver and pancreatic islet β-cells, plays a crucial role in glucose homeostasis. Research suggests that polymorphisms in the glucokinase gene, such as the Z allele, are associated with non-insulin-dependent diabetes mellitus (NIDDM) in American blacks (Chiu, Province, & Permutt, 1992).
2. Synthesis and Conversion in Chemistry
Z-Glu-OMe serves as a versatile chiral building block in chemical synthesis. For instance, it has been used in the efficient synthesis of cis-5-hydroxy-L-pipecolic acid, demonstrating its utility in producing complex molecules (Adams, Bailey, Collier, Heffernan, & Stokes, 1996).
3. Zinc-binding Sites of Proteases
Studies on Boc-Glu-Thr-Ile-His-OMe and Zn2+ interactions have provided insights into the zinc-binding sites of proteases, highlighting the relevance of Z-Glu-OMe in understanding enzyme functions (Yamamura et al., 1998).
4. Detection of Glutamic Acid
Glutamic acid detection is crucial in diagnosing neuropathological diseases. Lanthanide metal-organic frameworks, such as ZJU-168, have been developed to detect Glu, showcasing the application of Z-Glu-OMe in creating sensors for biomarkers (Xia, Wan, Li, & Zhang, 2020).
5. SPR Biosensor Development
The Z-domain of protein A with IgG-binding activity has been used in developing SPR biosensors, indicating the potential of Z-Glu-OMe related compounds in biosensor technology (Park, Jose, & Pyun, 2011).
6. Molecularly Imprinted Membranes
Molecularly imprinted polymeric membranes using Z-d-Glu have been created for the enantioselective separation of amino acids, demonstrating the compound's role in molecular recognition and separation processes (Yoshikawa, Ooi, & Izumi, 1999).
7. Investigation of Apoptotic Pathways
Studies on tripeptide inhibitors like Z-Val-Ala-Asp(OMe)-CH2F have provided insights into the apoptotic pathways in ischemia/reperfusion injury, demonstrating the relevance of Z-d-Glu-ome derivatives in understanding cellular processes (Yaoita, Ogawa, Maehara, & Maruyama, 1998).
8. Non-enzymatic Glucose Detection
Zinc oxide nanomaterials synthesized at room temperature, involving Z-Glu-ome, have been used for highly sensitive non-enzymatic glucose sensing, highlighting its application in glucose monitoring devices (Wang et al., 2020).
9. Hepatic Glucokinase Expression and Diabetes
Research on restoring hepatic glucokinase expression in Zucker Diabetic Fatty rats indicates the importance of Z-Glu-ome related compounds in regulating glucose flux and plasma glucose levels, with implications for diabetes treatment (Torres et al., 2009).
Mecanismo De Acción
Target of Action
Z-D-Glu-OMe, also known as N-Carbobenzyloxy-L-glutamic acid 1-methyl ester, is a derivative of the amino acid glutamic acid . Its primary target is the peptidoglycan in bacterial cell walls . Peptidoglycan is a large polymer that forms a mesh-like scaffold around the bacterial cytoplasmic membrane . It is vital at several stages of the bacterial cell cycle, including the expansion of the scaffold during cell elongation and the formation of a septum during cell division .
Mode of Action
It is known that the compound interacts with its targets through a complex multifactorial process that includes the formation of monomeric precursors in the cytoplasm, their transport to the periplasm, and polymerization to form a functional peptidoglycan sacculus .
Biochemical Pathways
This compound is involved in the biosynthesis of peptidoglycan . The process begins with the conversion of UDP-GlcNAc into UDP-MurNAc, followed by successive peptide chain elongation with L-alanine (Ala), D-glutamic acid (Glu), a diamino acid (L-lysine or meso-diaminopimelic acid, DAP), and D-Ala-D-Ala by four ATP-grasp enzymes (MurC, D, E, and F) to biosynthesize the key intermediate UDP-MurNAc-pentapeptide .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its effectiveness .
Result of Action
The result of this compound’s action is the disruption of the bacterial cell wall structure, which can inhibit bacterial growth and proliferation . This makes this compound a potential candidate for the development of new antibiotics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances . Therefore, it is crucial to store this compound in a cool, dry place to maintain its effectiveness.
Propiedades
IUPAC Name |
(4R)-5-methoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-20-13(18)11(7-8-12(16)17)15-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,19)(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMCTGARFXPQML-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426423 | |
| Record name | z-d-glu-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26566-11-0 | |
| Record name | z-d-glu-ome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



